molecular formula C22H18ClN5O4 B2599760 N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-33-9

N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2599760
CAS No.: 921806-33-9
M. Wt: 451.87
InChI Key: HVJZIBLFYBLVJY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O4 and its molecular weight is 451.87. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (referred to as compound 1) is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

Compound 1 belongs to the pyrrolo-pyrimidine class of compounds characterized by its complex structure comprising multiple functional groups. The synthesis typically involves several key steps:

  • Formation of the Pyrrolo-Pyrimidine Core : Starting materials undergo cyclization reactions under controlled conditions.
  • Acetylation and Chlorination : Functional groups such as acetyl and chloro are introduced to enhance biological activity.
  • Characterization : Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.

The molecular formula of compound 1 indicates the presence of various functional groups that contribute to its reactivity and biological properties.

Anticancer Properties

Research has indicated that compound 1 exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, the compound's mechanism of action could involve:

  • Inhibition of Cell Proliferation : By targeting pathways associated with tumor growth.
  • Induction of Apoptosis : Potentially through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

A study demonstrated that compound 1 showed a dose-dependent inhibition of cancer cell lines in vitro, with IC50 values indicating potent activity against various tumor types .

Neuroprotective Effects

In addition to its anticancer properties, compound 1 has been studied for its neuroprotective effects. It appears to mitigate neuroinflammation, which is crucial in conditions like Parkinson's disease (PD). The proposed mechanisms include:

  • Reduction of Pro-inflammatory Cytokines : Compound 1 may inhibit the release of cytokines such as TNF-alpha and IL-6 from activated microglia.
  • Protection Against Oxidative Stress : By enhancing antioxidant defenses within neuronal cells.

Research has shown that treatment with compound 1 resulted in improved behavioral outcomes in animal models of PD following neurotoxic insults .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of kinases
NeuroprotectionReduction of inflammatory markers
AntioxidantEnhancement of cellular defenses

Case Studies

Several case studies have highlighted the efficacy of compound 1 in various biological contexts:

  • In Vitro Cancer Study : A study evaluating the effects on breast cancer cells showed a significant reduction in cell viability upon treatment with compound 1, correlating with increased apoptosis markers .
  • Neuroinflammation Model : In a murine model of PD, compound 1 administration led to decreased microglial activation and improved motor function scores compared to control groups .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4/c1-12(29)24-14-5-7-15(8-6-14)25-20(30)17-11-27(2)19-18(17)26-22(32)28(21(19)31)16-9-3-13(23)4-10-16/h3-11H,1-2H3,(H,24,29)(H,25,30)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJZIBLFYBLVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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